6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate
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Overview
Description
6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate is an organic compound with the chemical formula C13H12O5S It is known for its unique structure, which combines a pyranone ring with a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 6-methyl-2-oxo-2H-pyran-4-yl with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyranone ring may also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl: A similar compound with a hydroxyl group instead of a sulfonate group.
6-Methyl-2-oxo-2H-pyran-4-yl benzoate: A compound with a benzoate ester group instead of a sulfonate group.
Uniqueness
6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a pyranone ring and a sulfonate ester group. This structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
31913-41-4 |
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Molecular Formula |
C13H12O5S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
(2-methyl-6-oxopyran-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(2)17-13(14)8-11/h3-8H,1-2H3 |
InChI Key |
IVLPTLDWKVHYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)OC(=C2)C |
Origin of Product |
United States |
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